
5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one, also known as 5-CF3DHN, is an organic compound with a wide range of applications in scientific research. 5-CF3DHN is a compound of naphthalene, which is a hydrocarbon composed of two fused benzene rings. 5-CF3DHN has a unique chemical structure due to its chlorine and fluorine substituents, which give it unique properties that make it useful for a variety of scientific research applications.
Applications De Recherche Scientifique
5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one has a wide range of applications in scientific research. It has been used as a model compound for studying the effects of halogen substituents on the properties of aromatic compounds. It has also been used in the synthesis of a variety of other organic compounds, such as diaryl ethers and diaryl sulfides. In addition, this compound has been used in the study of the photochemistry of naphthalene, as well as in the synthesis of new fluorescent dyes.
Mécanisme D'action
The mechanism of action of 5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one is not yet fully understood. However, it is believed that the chlorine and fluorine substituents on the naphthalene ring system are responsible for the unique properties of this compound. The chlorine and fluorine substituents are believed to interact with the naphthalene ring system in such a way as to create a highly polar environment, which is believed to be responsible for the unique properties of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the chlorine and fluorine substituents on the naphthalene ring system are responsible for the unique properties of this compound, which may have potential applications in medicine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one in lab experiments include its low cost, wide availability, and its unique chemical structure. The unique chemical structure of this compound makes it an ideal model compound for studying the effects of halogen substituents on the properties of aromatic compounds. Additionally, the low cost and wide availability of this compound make it an attractive option for use in scientific research.
The main limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action. Additionally, the chlorine and fluorine substituents on the naphthalene ring system can be difficult to control and may interfere with other reactions.
Orientations Futures
There are a number of potential future directions for the use of 5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one in scientific research. One potential future direction is the development of new fluorescent dyes based on the unique chemical structure of this compound. Additionally, further research into the mechanism of action of this compound could lead to the development of new pharmaceuticals or other medical applications. Finally, further research into the effects of halogen substituents on the properties of aromatic compounds could lead to the development of new materials with unique properties.
Méthodes De Synthèse
5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one can be synthesized in a variety of ways. The most common method is a two-step reaction that begins with the reaction of 5-chloro-7-fluoro-3,4-dihydronaphthalene with a strong base such as sodium hydroxide. This reaction produces a sodium salt of this compound, which can then be reacted with an acid such as hydrochloric acid to produce this compound. Other methods of synthesis include the use of palladium catalysts, as well as the use of a Grignard reagent.
Propriétés
IUPAC Name |
5-chloro-7-fluoro-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLBPEHNNPKLEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2Cl)F)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2467753.png)
![1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B2467755.png)
![N-(2-Methoxy-2-thiophen-3-ylethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2467756.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2467757.png)
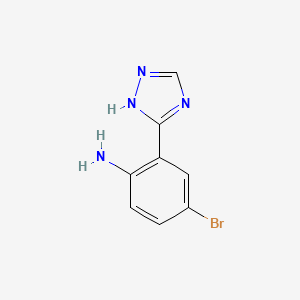
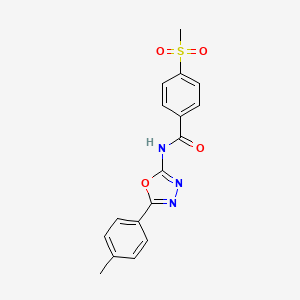
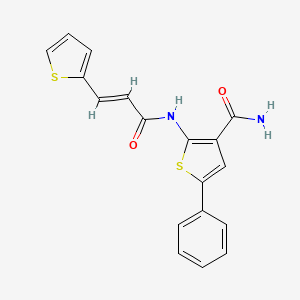
![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone](/img/structure/B2467766.png)
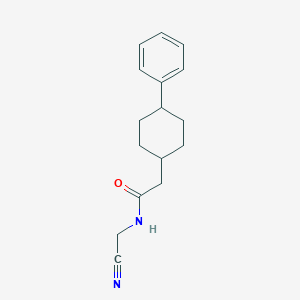

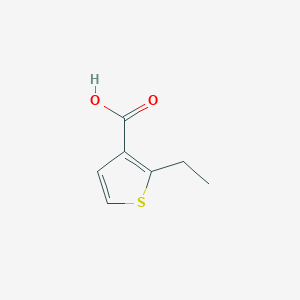
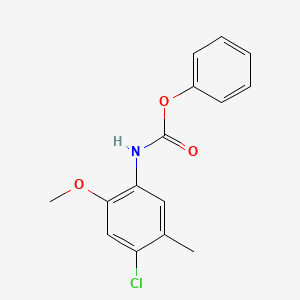
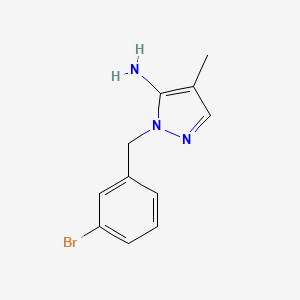
![2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline](/img/structure/B2467775.png)